N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O4S2/c1-22(2,3)14-8-10-15(11-9-14)32(29,30)18-12-24-21(26-20(18)28)31-13-19(27)25-17-7-5-4-6-16(17)23/h4-12H,13H2,1-3H3,(H,25,27)(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEWHHILXPZPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anti-inflammatory, and cytotoxic effects, supported by research findings and data tables.
Chemical Structure and Properties
The compound has a complex structure that includes a brominated phenyl group and a thioacetamide moiety. Its molecular formula is with a molecular weight of 473.43 g/mol. The presence of the bromine atom and the sulfonyl group may contribute to its biological activity by influencing lipophilicity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, research on N-substituted phenyl derivatives demonstrated effectiveness against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | 8 µg/mL |
| N-(3-bromophenyl)-2-chloroacetamide | Escherichia coli | 32 µg/mL |
| N-(4-fluorophenyl)-2-chloroacetamide | Candida albicans | 16 µg/mL |
These results indicate that the position and type of substituents on the phenyl ring significantly influence antimicrobial efficacy, with halogenated derivatives showing enhanced activity due to increased lipophilicity, facilitating cell membrane penetration .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are also noteworthy. Studies have shown that related thioacetamides exhibit inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism appears to involve modulation of the NF-kB signaling pathway, which is crucial in inflammatory responses .
Cytotoxicity
Cytotoxic effects have been observed in various cancer cell lines. For example, derivatives similar to this compound demonstrated significant cytotoxicity against human breast cancer cells (MDA-MB-231) with IC50 values in the low micromolar range:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 5.0 |
| SK-Hep-1 (Liver) | 10.0 |
| NUGC-3 (Gastric) | 15.0 |
This cytotoxicity suggests potential for development as an anticancer agent .
Case Studies
A notable case study involved the synthesis of a series of thioacetamides based on the core structure of N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. These compounds were tested for their ability to inhibit cell proliferation in vitro, showing promising results against multiple cancer types. The study concluded that modifications in the side chains led to variations in potency, emphasizing structure-activity relationships (SAR) .
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a core scaffold with several synthesized analogs (Table 1). Key structural variations include:
- Pyrimidinyl substituents: The sulfonyl-tert-butylphenyl group distinguishes it from analogs with simpler substituents (e.g., methyl or unmodified pyrimidinones).
- Aryl acetamide groups : The 2-bromophenyl acetamide contrasts with 4-bromophenyl () or benzyl () substituents. Halogen position influences electronic properties and intermolecular interactions (e.g., halogen bonding) .
Table 1. Structural Comparison of Selected Analogs
Physicochemical Properties
Data from analogs suggest:
- Melting points: Brominated derivatives (e.g., : >259°C) exhibit higher melting points than non-halogenated analogs (: 196°C), attributed to halogen-induced crystallinity. The target compound’s sulfonyl group may further elevate its melting point .
Table 2. Physicochemical Data for Selected Analogs
Bioactivity Profiles
While bioactivity data for the target compound are absent in the evidence, structural analogs exhibit diverse activities:
- 4-Bromophenyl analog (): Potential antimicrobial activity inferred from its halogenated aromatic system, a feature common in bioactive molecules .
- Benzyl-substituted analog () : Aromatic benzyl groups are associated with improved binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
